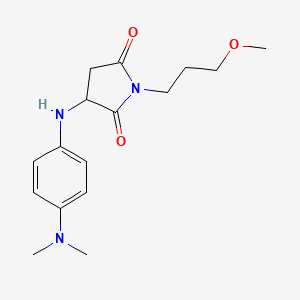

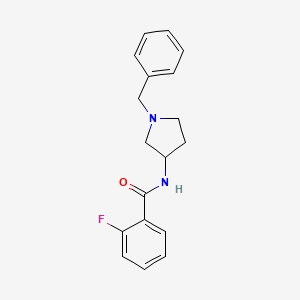

3-((4-(Dimethylamino)phenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((4-(Dimethylamino)phenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione, also known as DMAPA-PEG2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. DMAPA-PEG2 is a derivative of the well-known drug thalidomide, which was initially developed as a sedative but later found to have teratogenic effects. However, DMAPA-PEG2 has been shown to have promising results in scientific research, particularly in the field of cancer treatment.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Research has delved into the synthesis techniques and chemical reactions involving similar structures to the compound . For instance, studies have explored the synthesis of rac-Detoxinine, highlighting attempts to synthesize 3-oxo esters from N-Boc-3-hydroxyproline, demonstrating the compound's relevance in organic synthesis and reaction studies (Häusler, 1983). Additionally, the polymerization process of certain dioxolan diones in the presence of tertiary organic bases like pyridine has been investigated, indicating the compound's potential in polymer science and materials engineering (Smith & Tighe, 1981).

Electrophilic Behavior and Optoelectronic Applications

The electrochemical behavior of unsymmetrical dihydropyridines, which share structural similarities with the target compound, has been studied, revealing insights into their reactivity and potential applications in electronics or as materials for organic light-emitting diodes (OLEDs) (David et al., 1995). Furthermore, the optoelectronic and charge transport properties of certain dyes have been explored for their efficiency as OLED materials, suggesting the chemical's role in developing advanced electronic devices (Wazzan & Irfan, 2019).

Enantioselective Synthesis and Biological Activity

The compound's framework has been utilized in the enantioselective synthesis of pyrrolidine derivatives, highlighting its significance in creating stereochemically complex structures for potential biological applications (Yamamoto et al., 1993). Additionally, research into the synthesis and bioactivity of novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety has been conducted, indicating its potential in fungicidal applications (Guihua et al., 2014).

Advanced Heterocyclic Chemistry

Novel methods for synthesizing heterocyclic compounds involving the core structure of the target compound have been developed, underscoring its importance in heterocyclic chemistry and the synthesis of complex organic molecules (Osyanin et al., 2014). This includes the creation of fused heterocyclic compounds via indene-1,3-diones, highlighting the compound's versatility in generating new chemical entities with potential pharmacological activities (Hassaneen et al., 2003).

Propriétés

IUPAC Name |

3-[4-(dimethylamino)anilino]-1-(3-methoxypropyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-18(2)13-7-5-12(6-8-13)17-14-11-15(20)19(16(14)21)9-4-10-22-3/h5-8,14,17H,4,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIXOYPKMHNZAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2969387.png)

![N-(4-chlorophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide](/img/structure/B2969393.png)

![3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide](/img/structure/B2969394.png)

![N-[(methoxyamino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2969396.png)

![1,3-benzothiazol-2-yl[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetonitrile](/img/structure/B2969398.png)

![7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2969403.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2969408.png)